molecular formula C18H26N2O B1249436 Benzastatin B

Benzastatin B

Cat. No. B1249436
M. Wt: 286.4 g/mol
InChI Key: AMVJJFBYMZKZRU-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzastatin B is a natural product found in Streptomyces nitrosporeus with data available.

Scientific Research Applications

Antiviral Activity

Benzastatins, specifically benzastatin C, have shown notable antiviral activity. Benzastatin C, isolated from Streptomyces nitrosporeus, demonstrated a dose-dependent antiviral effect against herpes simplex virus types 1 and 2, and vesicular stomatitis virus. This activity is attributed to the chlorine moiety in its molecular structure (Lee, Yoo, & Kim, 2007).

Biosynthesis Mechanism

The biosynthesis of benzastatins involves complex biochemical processes. A study on the biosynthetic gene cluster of Streptomyces sp. RI18 revealed that a cytochrome P450 enzyme (BezE) is responsible for the cyclization of geranylated p-acetoxyaminobenzoic acids, a key step in benzastatin synthesis. This enzyme catalyzes several reactions to form the indoline and tetrahydroquinoline scaffolds of benzastatins (Tsutsumi, Katsuyama, Izumikawa, Takagi, Fujie, Satoh, Shin‐ya, & Ohnishi, 2018).

Synthetic Approaches

Efforts in the total synthesis of benzastatins, such as benzastatin E, have been documented. A diastereoselective Grignard addition to 2-acylindoline, derived from (S)-2-indolinecarboxylic acid, was a critical step in the synthesis. This provided insights into the absolute configuration of benzastatin E (Toda, Ori, Takami, Tago, & Kogen, 2003).

Analogues with Antitumor Activity

Research into combretastatin analogues, structurally related to benzastatins, revealed their potential in anticancer applications. These studies involved synthesizing and evaluating different combretastatin derivatives, focusing on their structure-activity relationship and antitumor effects in various cancer models (Simoni, Romagnoli, Baruchello, Rondanin, Rizzi, Pavani, Alloatti, Giannini, Marcellini, Riccioni, Castorina, Guglielmi, Bucci, Carminati, & Pisano, 2006).

properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

4-amino-3-[(2E)-3,6,7-trimethylocta-2,6-dienyl]benzamide

InChI

InChI=1S/C18H26N2O/c1-12(2)14(4)7-5-13(3)6-8-15-11-16(18(20)21)9-10-17(15)19/h6,9-11H,5,7-8,19H2,1-4H3,(H2,20,21)/b13-6+

InChI Key

AMVJJFBYMZKZRU-AWNIVKPZSA-N

Isomeric SMILES

CC(=C(C)CC/C(=C/CC1=C(C=CC(=C1)C(=O)N)N)/C)C

Canonical SMILES

CC(=C(C)CCC(=CCC1=C(C=CC(=C1)C(=O)N)N)C)C

synonyms

benzastatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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